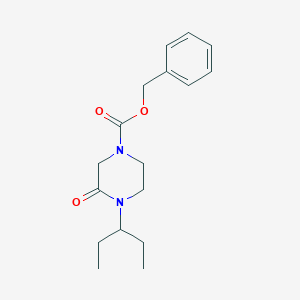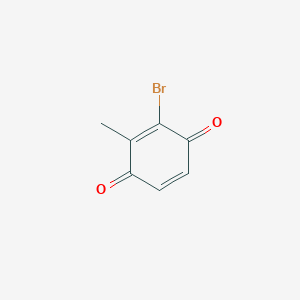
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione is an organic compound with a unique structure characterized by a bromine atom and a methyl group attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of 3-methyl-2,5-cyclohexadiene-1,4-dione. This reaction can be carried out using bromine (Br₂) in an organic solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted cyclohexadiene derivatives
Scientific Research Applications
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione involves its interaction with specific molecular targets. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the bromine atom acts as a leaving group, facilitating the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-2,5-cyclohexadiene-1,4-dione
- 2-Bromo-6-methyl-2,5-cyclohexadiene-1,4-dione
- 2,5-Dibromo-3-methyl-2,5-cyclohexadiene-1,4-dione
Uniqueness
2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
54879-21-9 |
|---|---|
Molecular Formula |
C7H5BrO2 |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-bromo-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5BrO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
InChI Key |
GEHDPZDCQQCCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
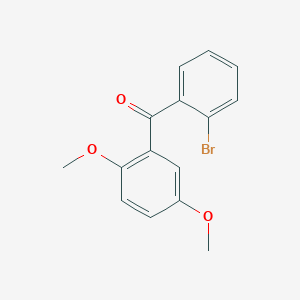
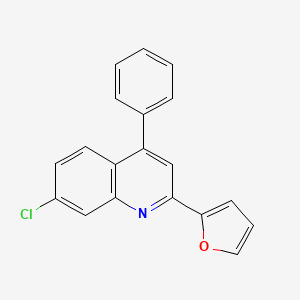
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
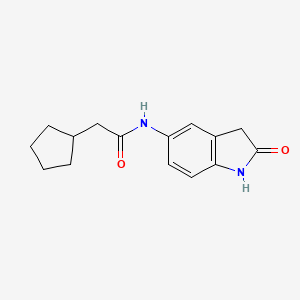
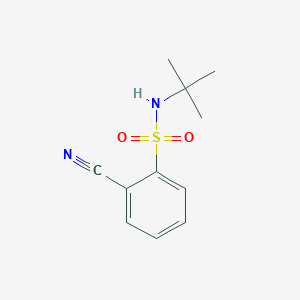
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
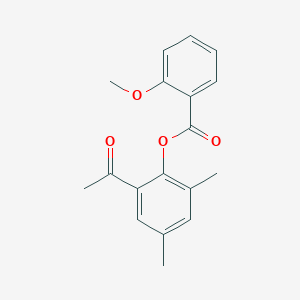



![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
